![molecular formula C14H12FN3O2 B2856049 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1421454-36-5](/img/structure/B2856049.png)
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide, also known as FLX475, is a novel small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors like this compound typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways that lead to cell growth and division .
Biochemical Pathways
Kinase inhibitors often disrupt the signaling pathways that cancer cells use to proliferate and evade apoptosis .
Result of Action
Similar compounds have shown antitumor activities, with some inhibiting the proliferation of various cancer cell lines .
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide is its selectivity for BET proteins, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cancer type or autoimmune disorder being treated. This compound may also have limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in clinical settings.
Future Directions
There are several future directions for the development of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide. One potential application is in combination therapy with other anti-cancer or immunomodulatory agents, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is the development of more potent and selective BET inhibitors, which may have improved therapeutic benefits. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to identify biomarkers that can predict patient response to treatment.
Synthesis Methods
The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 2-fluorophenol with 2,4-dichloropyrimidine to form 2-(2-fluorophenoxy)pyrimidine. This intermediate is then reacted with cyclopropanecarboxylic acid to yield this compound.
Scientific Research Applications
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide has been extensively studied for its potential use in the treatment of cancer and autoimmune disorders. In preclinical studies, this compound has shown potent anti-tumor activity in various cancer models, including breast, lung, and colon cancer. It has also demonstrated efficacy in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-12(11)20-14-16-7-10(8-17-14)18-13(19)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPORBAIVMBURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.